REACTION_SMILES
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[C:29](=[O:30])([OH:31])[O-:32].[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[CH:22]([CH3:23])([CH3:24])[OH:25].[Cl:12][c:13]1[cH:14][c:15]([C:19](=[O:20])[OH:21])[n:16][cH:17][cH:18]1.[Cl:26][CH2:27][Cl:28].[Cl:6][C:7]([C:8]([Cl:9])=[O:10])=[O:11].[Na+:33].[OH2:34]>>[Cl:12][c:13]1[cH:14][c:15]([C:19]([O:20][CH:22]([CH3:23])[CH3:24])=[O:21])[n:16][cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C(O)c1cc(Cl)ccn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)c1cc(Cl)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |